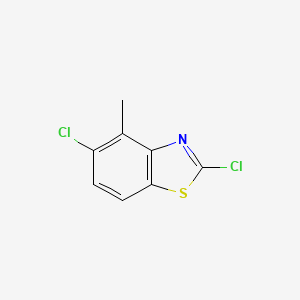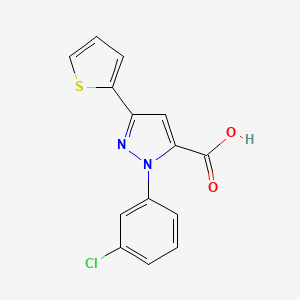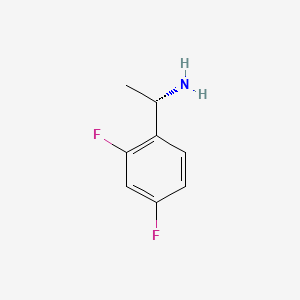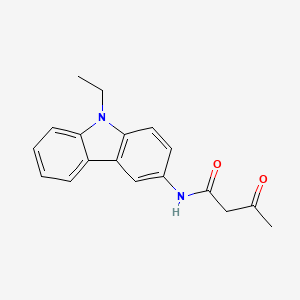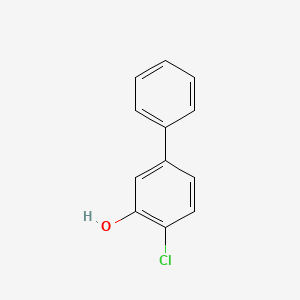
2-Chloro-5-phenylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-phenylphenol is an organic compound belonging to the class of phenols. It is characterized by the presence of a chlorine atom and a phenyl group attached to the benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and preservatives.
Mechanism of Action
Target of Action
Similar compounds, such as chlorinated nitrophenols, have been reported to interact with various enzymes and proteins in bacterial cells .
Mode of Action
It’s known that chlorinated phenols can interact with cellular components, potentially disrupting normal cellular functions . For instance, MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of 2-chloro-5-nitrophenol to 2-chloro-5-hydroxylaminophenol .
Biochemical Pathways
Research on a similar compound, 2-chloro-5-nitrophenol, suggests that it is degraded by bacteria via partial reductive pathways . The enzyme MnpA catalyzes the partial reduction of 2-chloro-5-nitrophenol to 2-chloro-5-hydroxylaminophenol, and MnpC, an aminohydroquinone dioxygenase, is likely responsible for the ring-cleavage reaction of 2-chloro-5-nitrophenol degradation .
Pharmacokinetics
It’s known that similar compounds can be metabolized by various enzymes in bacterial cells .
Result of Action
Similar compounds have been reported to exhibit significant photomechanic effects . The 1H NMR spectral changes for the microcrystals before and after UV irradiation suggest that photodimerization is the driving force for the light-induced macroscopic mechanic movements .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-phenylphenol. For instance, exposure to ambient air pollution, such as PM2.5, can affect the settlement intention of floating populations . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-5-phenylphenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 2-chlorophenol with phenyl magnesium bromide under controlled conditions. The reaction typically requires a catalyst such as copper chloride and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is produced through the chlorination of 5-phenylphenol. This process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is conducted at elevated temperatures to ensure complete chlorination.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-phenylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding phenol using reducing agents like sodium borohydride.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation, to introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Concentrated sulfuric acid for sulfonation and concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: The corresponding phenol.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
2-Chloro-5-phenylphenol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential therapeutic effects, particularly in antimicrobial formulations.
Industry: Utilized as a preservative in various products, including cosmetics and personal care items.
Comparison with Similar Compounds
- 2-Chloro-4-phenylphenol
- 2-Chloro-6-phenylphenol
- 4-Chloro-5-phenylphenol
Comparison: 2-Chloro-5-phenylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antimicrobial activity and stability, making it more effective in various applications. The presence of the chlorine atom at the 2-position and the phenyl group at the 5-position enhances its ability to interact with microbial cell membranes and enzymes, contributing to its superior performance.
Properties
IUPAC Name |
2-chloro-5-phenylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOLMJZKXRFOOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334081 |
Source


|
| Record name | 2-chloro-5-phenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18773-38-1 |
Source


|
| Record name | 2-chloro-5-phenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-phenylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
